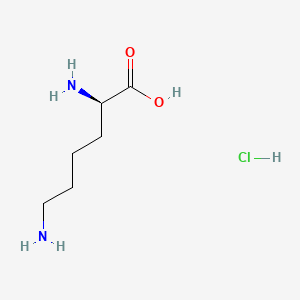
sodium;propane-1-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium propane-1-thiolate, also known as sodium 1-propanethiolate, is an organosulfur compound with the molecular formula CH₃CH₂CH₂SNa. It is a salt derived from propane-1-thiol and sodium. This compound is known for its strong nucleophilic properties, making it a valuable reagent in organic synthesis. It is typically found as a solid and is highly reactive due to the presence of the thiolate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium propane-1-thiolate can be synthesized through several methods:
Reaction with Thiourea: One common method involves the reaction of bromopropane with thiourea in a methanol solution. The mixture is refluxed for three hours, followed by the addition of dilute sodium hydroxide solution and further refluxing for six hours.
Reaction with Sodium Hydrosulfide: Another method involves the reaction of halogenated propane with sodium hydrosulfide.
Reaction with Hydrogen Sulfide: Propanol can also react with hydrogen sulfide to produce sodium propane-1-thiolate.
Industrial Production Methods: Industrial production of sodium propane-1-thiolate typically follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Nucleophilic Substitution: Sodium propane-1-thiolate is a strong nucleophile and is commonly used in nucleophilic substitution reactions, particularly S_N2 reactions. It can react with alkyl halides to form thioethers.
Oxidation: This compound can undergo oxidation to form disulfides.
Dealkylation: Sodium propane-1-thiolate can dealkylate hindered esters and lactones, as well as aryl methyl ethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides are common reagents, and reactions are typically carried out in polar aprotic solvents.
Oxidation: Iodine (I₂) or other mild oxidants are used under controlled conditions to avoid over-oxidation.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides: Formed from oxidation reactions.
Applications De Recherche Scientifique
Sodium propane-1-thiolate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various thiol esters and thioethers.
Biochemistry: It can be used to modify proteins and peptides by introducing thiol groups.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target thiol-containing enzymes.
Industry: It is used in the production of pesticides and insecticides.
Mécanisme D'action
The primary mechanism of action for sodium propane-1-thiolate involves its strong nucleophilic properties. The thiolate anion (S⁻) readily attacks electrophilic centers in organic molecules, facilitating nucleophilic substitution and dealkylation reactions. This reactivity is due to the high polarizability of sulfur, which makes the thiolate anion a more effective nucleophile compared to oxygen-based nucleophiles .
Comparaison Avec Des Composés Similaires
- Sodium Methanethiolate (CH₃SNa)
- Sodium Ethanethiolate (C₂H₅SNa)
- Sodium 2-Propanethiolate (C₃H₇SNa)
Comparison:
- Nucleophilicity: Sodium propane-1-thiolate is a stronger nucleophile compared to sodium methanethiolate and sodium ethanethiolate due to the longer carbon chain, which increases the electron-donating effect.
- Reactivity: It is more reactive than sodium 2-propanethiolate because the linear structure of propane-1-thiolate allows for easier access to the reactive site.
- Applications: While all these compounds are used in organic synthesis, sodium propane-1-thiolate is particularly favored for reactions requiring strong nucleophiles and for the synthesis of more complex thioethers and thiol esters .
Propriétés
IUPAC Name |
sodium;propane-1-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S.Na/c1-2-3-4;/h4H,2-3H2,1H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFHIIADLZQJP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)










![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)


